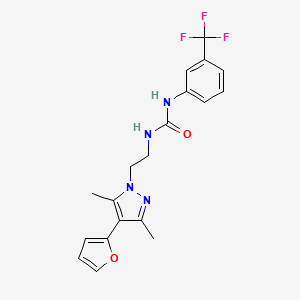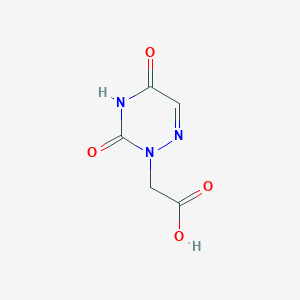
1-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(4-(Furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic organic compound with applications in various fields, including medicinal chemistry and materials science. This compound features a complex structure that includes functional groups such as furan, pyrazole, and trifluoromethylphenyl, making it a versatile molecule for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves multiple steps:
Formation of the Furan-2-yl Intermediate: : A common starting point is the reaction of furan with dimethylpyrazole under controlled conditions to form the intermediate 4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole.
Alkylation: : This intermediate is then subjected to an alkylation reaction with an appropriate ethylating agent to form the ethylated intermediate.
Urea Formation: : Finally, the ethylated intermediate is reacted with 3-(3-(trifluoromethyl)phenyl)isocyanate to form the target compound.
Industrial Production Methods: Industrial-scale production often involves optimizing the reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Common methods include batch processing and continuous flow synthesis, leveraging modern techniques to ensure scalability and consistency.
Analyse Des Réactions Chimiques
Types of Reactions: The compound undergoes various chemical reactions, including:
Oxidation: : The furan ring can be oxidized under mild conditions.
Reduction: : Hydrogenation of the pyrazole ring can lead to saturated derivatives.
Substitution: : The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Typical oxidizing agents include KMnO₄ and PCC.
Reduction: : Catalysts like Pd/C in the presence of H₂ are common.
Substitution: : Reagents like chlorinating agents for substitution reactions.
Major Products: These reactions can yield a variety of products, such as hydroxylated derivatives (from oxidation), reduced pyrazole compounds (from reduction), and various substituted phenyl derivatives (from substitution).
Applications De Recherche Scientifique
Chemistry: : Used as a building block for creating complex organic molecules in synthetic chemistry. Biology : Investigated for potential interactions with biological macromolecules, providing insights into biochemical pathways. Medicine : Explored for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer drugs. Industry : Utilized in the synthesis of advanced materials with specific electronic properties.
Mécanisme D'action
The compound's biological activity often stems from its ability to interact with specific molecular targets. For instance, the trifluoromethyl group can enhance binding affinity to certain proteins, while the pyrazole and furan rings can modulate receptor activity. These interactions can influence various biochemical pathways, such as signal transduction and enzyme inhibition.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, such as 1-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(phenyl)urea and 1-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(3-(fluoromethyl)phenyl)urea, the uniqueness of 1-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea lies in its enhanced reactivity and biological activity due to the presence of the trifluoromethyl group. This group not only influences the compound's physicochemical properties but also its interaction with biological targets, making it a compound of significant interest for further research and development.
Propriétés
IUPAC Name |
1-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N4O2/c1-12-17(16-7-4-10-28-16)13(2)26(25-12)9-8-23-18(27)24-15-6-3-5-14(11-15)19(20,21)22/h3-7,10-11H,8-9H2,1-2H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUDDUQVRUHHNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)NC2=CC=CC(=C2)C(F)(F)F)C)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
amine](/img/structure/B2942067.png)
![2-[(Pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2942068.png)
![N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)pyridine-3-sulfonamide](/img/structure/B2942070.png)

![(E)-7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime](/img/structure/B2942072.png)

![N-cyclohexyl-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2942077.png)



![2-(2-methoxybenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2942082.png)


![7-Chloro-1-(3-nitrophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2942086.png)
